
4-methyl-1-(piperazin-1-yl)pentan-1-one
Descripción general
Descripción
4-methyl-1-(piperazin-1-yl)pentan-1-one is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 . It is a specialty product used in proteomics research . The compound is stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(4-methylpentanoyl)piperazine . The InChI code for the compound is 1S/C10H20N2O/c1-9(2)3-4-10(13)12-7-5-11-6-8-12/h9,11H,3-8H2,1-2H3 .Physical And Chemical Properties Analysis
4-methyl-1-(piperazin-1-yl)pentan-1-one is a liquid at room temperature . The compound has a molecular weight of 184.28 .Aplicaciones Científicas De Investigación
Chemical Properties and Synthesis
“4-methyl-1-(piperazin-1-yl)pentan-1-one” is a chemical compound with the CAS Number: 68536-06-1 . It has a molecular weight of 184.28 and its IUPAC name is 1-(4-methylpentanoyl)piperazine . This compound is typically stored at room temperature and is available in liquid form .
Biological Activity
A series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents . The synthesis involved intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid .
Antitumor Activity
The compound has been studied for its antitumor activity . The research involved the synthesis of a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines .
Antibacterial Activity
Research has shown that certain derivatives of the compound have promising growth inhibition of ciprofloxacin-resistant P. aeruginosa . Most of these derivatives maintained potency against methicillin-resistant Staphylococcus aureus (MRSA) .
Antifungal Activity
The compound has been synthesized as a potential antifungal agent . The antifungal activity was evaluated as part of the research .
DNA Gyrase Inhibition
A DNA gyrase supercoiling assay was used to investigate whether a derivative of the compound inhibits DNA gyrase . This is significant as DNA gyrase is an essential bacterial enzyme that introduces negative supercoils to DNA.
PARP1 Inhibition
The compound has been studied for its potential to inhibit PARP1 , an enzyme involved in a number of cellular functions, such as DNA repair, recombination, and gene transcription .
Microbial Cell Uptake
Fluorescence microscopy was used to measure the uptake of a derivative of the compound into microbial cells . This is significant as it helps to understand the mechanism of action of the compound .
Safety and Hazards
The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mecanismo De Acción
Target of Action
It is suggested that similar compounds can inhibit the uptake ofdopamine and norepinephrine , indicating that these neurotransmitters could be potential targets.
Pharmacokinetics
The compound’s physical properties, such as its predicted melting point of 8310° C and boiling point of 3097° C at 760 mmHg , may influence its bioavailability and pharmacokinetics.
Result of Action
If it does inhibit the uptake of dopamine and norepinephrine as suggested , it could potentially lead to increased neuronal activity and alterations in physiological processes regulated by these neurotransmitters.
Propiedades
IUPAC Name |
4-methyl-1-piperazin-1-ylpentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-9(2)3-4-10(13)12-7-5-11-6-8-12/h9,11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTMKNYUCLJJKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)N1CCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(piperazin-1-yl)pentan-1-one | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

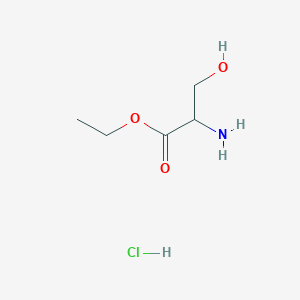
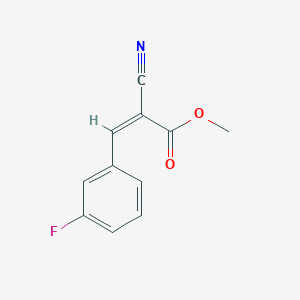
![methyl[3-(propan-2-yloxy)propyl]amine](/img/structure/B6142837.png)

![3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B6142846.png)
![1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B6142853.png)

![5-(chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6142862.png)
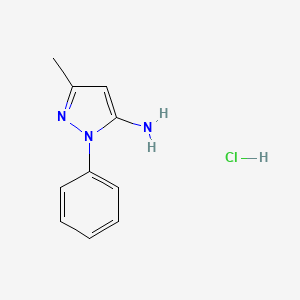
![N-[2-(piperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6142870.png)
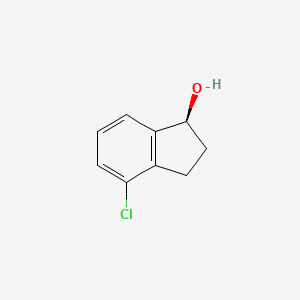
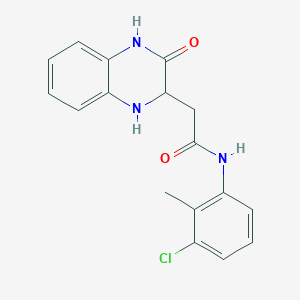
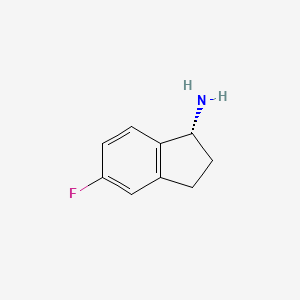
![methyl N-[4-(aminomethyl)phenyl]carbamate](/img/structure/B6142907.png)